Product packaging for 13-oxooctadeca-9,11-dienoic acid(Cat. No.:)

13-oxooctadeca-9,11-dienoic acid

Cat. No.: B1218702
M. Wt: 294.4 g/mol
InChI Key: JHXAZBBVQSRKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Oxylipins and Oxygenated Fatty Acids

13-Oxooctadeca-9,11-dienoic acid belongs to a large and diverse family of molecules known as oxylipins. wikipedia.org Oxylipins are bioactive metabolites derived from the oxygenation of polyunsaturated fatty acids (PUFAs). wikipedia.orgtaylorandfrancis.com This process can occur either through the action of specific enzymes or via non-enzymatic auto-oxidation. nih.gov The resulting products, which include alcohols, aldehydes, ketones, and acids, play crucial roles in cell signaling and physiological regulation in a wide range of aerobic organisms, including plants, animals, and fungi. wikipedia.orgnih.gov

In animals, the primary pathways for oxylipin production are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. wikipedia.orgtaylorandfrancis.com These enzymatic cascades convert PUFAs like linoleic acid and arachidonic acid into a vast array of signaling molecules. wikipedia.orgnih.gov Plant oxylipins are similarly involved in defense responses against pathogens and pests. nih.govmdpi.com

Oxygenated fatty acids, the broader category to which oxylipins belong, are characterized by the incorporation of one or more oxygen atoms into their carbon chains. This oxygenation dramatically alters their chemical properties and biological functions compared to their precursor fatty acids.

Positioning of this compound within Lipid Metabolism Research

This compound, also referred to as 13-oxo-ODE or 13-KODE, is a derivative of linoleic acid, an essential omega-6 fatty acid. mdpi.comnih.gov Its biosynthesis is a multi-step process. Initially, linoleic acid is oxidized by the enzyme 15-lipoxygenase (15-LOX) to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). mdpi.comwikipedia.org This intermediate is then rapidly reduced by peroxidases to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). mdpi.comwikipedia.org Finally, 13-oxo-ODA is formed from 13-HODE through the action of a NAD+-dependent 13-HODE dehydrogenase. wikipedia.orgcaymanchem.com This enzymatic conversion has been identified in various tissues, including the rat colonic mucosa. caymanchem.com

The metabolic positioning of 13-oxo-ODA is significant as it is a downstream product of the 15-LOX pathway, which is implicated in various physiological and pathological processes. Its formation highlights a specific branch of lipid metabolism that generates bioactive oxidized lipids with distinct signaling properties.

Significance of this compound as a Research Target

The scientific interest in 13-oxo-ODA stems from its diverse and potent biological activities. A significant area of research focuses on its anti-inflammatory effects. Studies have demonstrated that 13-oxo-ODA can inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in macrophage cells stimulated with lipopolysaccharide (LPS). mdpi.comnih.govnih.gov This suppression of the inflammatory response is mediated through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net Furthermore, 13-oxo-ODA has been shown to reduce reactive oxygen species (ROS) production and activate the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response. mdpi.comnih.gov

Beyond its anti-inflammatory properties, 13-oxo-ODA has been identified as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPARα). mdpi.comnih.gov PPARα is a nuclear receptor that plays a critical role in regulating lipid metabolism. Activation of PPARα by 13-oxo-ODA has been shown to decrease plasma and hepatic triglyceride levels in obese diabetic mice, suggesting a potential role in managing dyslipidemia. nih.gov

More recent research has explored the potential of 13-oxo-ODA in cancer biology. Studies have indicated that it can suppress the proliferation of breast cancer stem cells and induce their apoptosis by down-regulating the expression of the c-Myc oncogene. researchgate.net

Historical Trajectory and Current State of Academic Inquiry

The study of oxylipins gained significant momentum with the discovery of prostaglandins (B1171923) and their role in inflammation. nih.gov Early research on 13-oxo-ODA can be traced back to the 1990s, with studies characterizing its production from 13-HODE in rat colonic tissue and its presence in rabbit reticulocyte membranes. caymanchem.com These initial investigations established its identity as a metabolic product of oxidized linoleic acid.

For a period, research on this specific oxylipin was relatively limited. However, the advent of advanced analytical techniques, particularly mass spectrometry, has led to a resurgence in oxylipin research, allowing for the precise identification and quantification of numerous lipid mediators, including 13-oxo-ODA. nih.gov

Current academic inquiry is heavily focused on elucidating the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 13-oxo-ODA. nih.govresearchgate.net Researchers are actively investigating its interactions with specific cellular targets and signaling pathways. The identification of 13-oxo-ODA in natural sources such as the plant Salicornia herbacea and tomato has also opened up avenues for exploring its dietary significance and potential as a food-derived functional compound. mdpi.comnih.govnih.gov The ongoing research aims to fully understand the therapeutic potential of this intriguing oxylipin.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name(9Z,11E)-13-oxooctadeca-9,11-dienoic acid nih.govbiorlab.com
Synonyms13-oxo-ODE, 13-KODE caymanchem.comlarodan.com
Molecular FormulaC₁₈H₃₀O₃ nih.govlarodan.com
Molecular Weight294.4 g/mol nih.gov
InChIKeyJHXAZBBVQSRKJR-BSZOFBHHSA-N nih.govcaymanchem.com

Table 2: Summary of Key Research Findings on this compound

Research AreaKey FindingsReferences
Anti-inflammatory Effects Inhibits production of NO, TNF-α, and IL-1β in macrophages. mdpi.comnih.govnih.govresearchgate.net
Suppresses NF-κB and MAPK signaling pathways. nih.govresearchgate.net
Reduces reactive oxygen species (ROS) and activates the Nrf2/HO-1 pathway. mdpi.comnih.gov
Metabolic Regulation Acts as a potent agonist of PPARα. mdpi.comnih.gov
Decreases plasma and hepatic triglyceride levels in vivo. nih.gov
Anti-cancer Potential Suppresses proliferation and induces apoptosis of breast cancer stem cells. researchgate.net
Down-regulates c-Myc expression. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3 B1218702 13-oxooctadeca-9,11-dienoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

13-oxooctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)

InChI Key

JHXAZBBVQSRKJR-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Synonyms

13-keto-9,11,-octadecadienoic acid
13-KODDA
13-oxo-9,11-octadecadienoic acid
13-OXO-ODE
13-oxooctadecadienoic acid

Origin of Product

United States

Biosynthetic and Metabolic Pathways

Precursor Derivation and Initial Oxidation

The initial phase of 13-oxo-ODE synthesis is characterized by the conversion of a common dietary fatty acid into a reactive hydroperoxide intermediate.

Linoleic acid, an 18-carbon polyunsaturated omega-6 fatty acid, serves as the fundamental precursor for the biosynthesis of 13-oxo-ODE. nih.govontosight.ainih.govnih.gov This essential fatty acid, abundant in various vegetable oils, is a primary target for oxygenation reactions within cellular systems. ontosight.ai Its metabolism by numerous tissues leads to the generation of a variety of oxidized derivatives with biological activity. nih.gov

The first and rate-limiting step in the conversion of linoleic acid is catalyzed by a class of non-heme iron-containing enzymes known as lipoxygenases (LOXs). nih.govontosight.ainih.govmdpi.com These enzymes facilitate the regio- and stereoselective insertion of molecular oxygen into polyunsaturated fatty acids. mdpi.com Specifically, LOXs catalyze the formation of a hydroperoxy derivative from linoleic acid, yielding 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HpODE). nih.govontosight.ainih.govnih.govwikipedia.org This reaction is a critical entry point into a branching enzymatic cascade that produces a variety of oxylipins. nih.gov

Different isoforms of lipoxygenases exhibit distinct stereoselectivity. For instance, 15-lipoxygenase-1 (15-LOX-1), a key enzyme in this pathway, acts in a highly stereospecific manner on linoleic acid to form predominantly 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). wikipedia.org In mammals, the reaction of linoleic acid with 15-LOX-1 produces almost exclusively the 13(S)-HODE stereoisomer in the early stages of certain physiological processes. acs.org This stereospecificity is a crucial determinant of the biological activity of the downstream metabolites.

Subsequent Enzymatic Conversions

The unstable hydroperoxide intermediate, 13-HpODE, undergoes further enzymatic transformations to yield more stable and functionally diverse molecules.

The hydroperoxy group of 13-HpODE is highly reactive and is rapidly reduced in vivo. This reduction is primarily catalyzed by glutathione (B108866) peroxidases (GPX), which convert 13-HpODE to its corresponding alcohol, 13-hydroxyoctadecadienoic acid (13-HODE). nih.govwikipedia.orghogrefe.com This conversion is a critical detoxification step, as hydroperoxides can contribute to oxidative stress, but it also generates a key signaling molecule in its own right. ontosight.ai

The final step in the synthesis of 13-oxo-ODE is the oxidation of the hydroxyl group of 13-HODE. This reaction is catalyzed by a specific NAD+-dependent hydroxy fatty acid dehydrogenase. nih.govontosight.ainih.govwikipedia.org This enzyme facilitates the conversion of 13-HODE into 13-oxooctadeca-9,11-dienoic acid (13-oxo-ODE). nih.govwikipedia.orgresearchgate.net This dehydrogenase has been identified and partially purified from tissues such as the rat colon. wikipedia.orgcaymanchem.com The formation of the keto group at the C-13 position is believed to be a critical step for some of the biological activities attributed to this class of molecules. nih.gov

Key Molecules in the Biosynthesis of this compound

Compound NameAbbreviationRole
This compound13-oxo-ODEFinal product of the described biosynthetic pathway.
Linoleic AcidLAPrimary substrate and precursor molecule. nih.govontosight.ainih.govnih.gov
13-hydroperoxyoctadeca-9,11-dienoic acid13-HpODEIntermediate hydroperoxide formed by lipoxygenase. nih.govontosight.ainih.govnih.govwikipedia.org
13(S)-hydroperoxy-9Z,11E-octadecadienoic acid13(S)-HpODEStereospecific hydroperoxide formed by 13S-lipoxygenases. wikipedia.org
13-hydroxyoctadecadienoic acid13-HODEHydroxy fatty acid formed by the reduction of 13-HpODE. nih.govwikipedia.orghogrefe.com

Enzymes of the 13-oxo-ODE Synthesis Pathway

EnzymeAbbreviationFunctionCofactor/Dependency
LipoxygenaseLOXCatalyzes the formation of 13-HpODE from linoleic acid. nih.govontosight.ainih.govmdpi.comMolecular Oxygen
13S-lipoxygenase13S-LOXStereospecifically produces 13(S)-HpODE. wikipedia.orgMolecular Oxygen
Glutathione PeroxidaseGPXReduces 13-HpODE to 13-HODE. nih.govwikipedia.orghogrefe.comGlutathione
Hydroxy Fatty Acid Dehydrogenase-Dehydrogenates 13-HODE to form 13-oxo-ODE. nih.govontosight.ainih.govwikipedia.orgresearchgate.netNAD+

Interactions with Conjugation Enzymes

The metabolism of this compound (13-KODE) involves several key enzymatic and nonenzymatic interactions, particularly with conjugation enzymes that facilitate its detoxification and excretion.

Glutathione Transferase (GST)-Catalyzed Conjugation with Glutathione (GSH)

The primary route for the detoxification of 13-KODE in mammals is through its conjugation with glutathione (GSH), a reaction catalyzed by the glutathione transferase (GST) superfamily of enzymes. nih.gov This enzymatic process is crucial as the non-enzymatic reaction between 13-KODE and GSH is negligible under normal physiological conditions. nih.gov

The efficiency of this conjugation varies significantly among the different classes of human GSTs. Alpha-class GSTs, specifically GST A1-1 and GST A4-4, are the most efficient at catalyzing the formation of the 13-KODE-glutathione conjugate (13-OXO-SG). nih.gov In contrast, enzymes belonging to the mu and pi classes exhibit lower, yet significant, catalytic activity. nih.gov Studies using HT-29 human colon adenocarcinoma cells, which have high GST activity, have demonstrated their ability to form the 13-OXO-SG conjugate, which is then exported from the cell. nih.gov

Table 1: Catalytic Efficiency of Human Glutathione Transferase Isozymes in the Conjugation of 13-KODE with GSH

GST Isozyme Class Specificity Constant (kcat/Km) (mM⁻¹ s⁻¹)
GST A1-1 Alpha 8.9
GST A4-4 Alpha 2.14
GST M1-1 Mu 0.4 - 0.8
GST M2-2 Mu 0.4 - 0.8
GST P1-1 Pi 0.4 - 0.8

Data sourced from research on the conjugation of 13-KODE by human glutathione transferases. nih.gov

Nonenzymatic Reactions with Thiols (e.g., N-acetylcysteine)

While the GST-catalyzed reaction is the predominant pathway for 13-KODE conjugation, nonenzymatic reactions with other thiol-containing compounds, such as N-acetylcysteine (NAC), can also occur. However, under physiological conditions, the rate of this non-enzymatic conjugation is not significant. nih.gov This underscores the biological importance of GSTs in the detoxification of this reactive lipid.

Stereoselective Product Formation in Enzymatic Conjugation

The conjugation of GSH to the C-9 position of 13-KODE results in the formation of a new chiral center, leading to the potential for two diastereomeric products. nih.gov A key feature of the GST-catalyzed reaction is its stereoselectivity. Enzymatic conjugation leads to the preferential formation of one of the two possible diastereomers. nih.gov

GSTs from the mu and pi classes have been identified as the most stereoselective enzymes in this process. nih.gov Interestingly, there appears to be no direct correlation between the catalytic efficiency of a particular GST isozyme and its degree of stereoselectivity. nih.gov Chiral high-performance liquid chromatography (HPLC) can be used to separate and analyze these diastereomers, confirming the stereospecificity of the enzymatic reaction. nih.govnih.gov

Integration within Broader Oxylipin Metabolism

The biosynthesis and metabolism of 13-KODE are intrinsically linked to the broader pathways of oxylipin metabolism, which are highly conserved across different biological kingdoms.

Connection to Jasmonic Acid Pathway in Plants

In plants, the formation of 13-KODE is closely associated with the jasmonic acid (JA) signaling pathway, a critical component of the plant's defense response. The biosynthesis of jasmonates begins with the oxygenation of α-linolenic acid by the enzyme 13-lipoxygenase (13-LOX). nih.govoup.comresearchgate.netmdpi.com This initial step produces (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT), a key intermediate. researchgate.net

13-HPOT is then further metabolized by allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. researchgate.netresearchgate.netusp.brqmul.ac.uk The pathway leading to 13-KODE also utilizes 13-LOX, acting on linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is then converted to 13-KODE. nih.gov Notably, treatment of rice leaves with jasmonic acid has been shown to induce the accumulation of 13-KODE, highlighting the interconnectedness of these signaling molecules in the plant's response to stress.

Metabolic Disposition of Linoleate (B1235992) Oxidation Products

13-KODE is a significant product of the oxidative metabolism of linoleic acid in various biological systems. The initial step involves the action of lipoxygenases or other oxidizing agents on linoleic acid. escholarship.orgnih.govresearchgate.net This leads to the formation of hydroperoxy derivatives, which can then be converted to hydroxy fatty acids like 13-hydroxyoctadecadienoic acid (13-HODE).

Subsequent oxidation of 13-HODE leads to the formation of 13-KODE. nih.gov In mammalian cells, once formed, 13-KODE can react with cellular proteins or undergo conjugation with GSH, as catalyzed by GSTs. nih.gov The resulting 13-KODE-GSH conjugate is then actively transported out of the cell, representing a major pathway for its metabolic disposition and detoxification. nih.gov This process is part of a broader system for managing the biological activity of oxidized linoleic acid metabolites.

Biological Roles and Mechanisms of Action Non Human Clinical Focus

Plant Defense and Signaling

13-oxooctadeca-9,11-dienoic acid (13-KODE) is an oxylipin, a class of oxygenated fatty acids, that plays a significant role in plant physiology, particularly in response to stress. nih.gov In plants, oxylipins are synthesized from polyunsaturated fatty acids like linoleic and linolenic acids through the action of lipoxygenases (LOXs). nih.gov The 13-LOX pathway, in particular, leads to the formation of the well-known plant hormone jasmonic acid and other related signaling molecules. nih.govfrontiersin.org

The accumulation of 13-KODE has been observed in plants facing challenges from pathogens. nih.govnih.gov In rice (Oryza sativa), infection with the fungal pathogen Bipolaris oryzae, the causative agent of brown spot disease, leads to a notable increase in the concentration of 13-KODE in the leaves. nih.govnih.govcabidigitallibrary.orgmdpi.com When rice leaves were inoculated with a conidia suspension of B. oryzae, the levels of 13-KODE were significantly elevated after 72 hours of incubation compared to mock-treated control leaves. nih.gov This induction suggests that 13-KODE is part of the plant's induced defense mechanism against this biotic stressor.

The synthesis and accumulation of 13-KODE are closely linked to phytohormone signaling pathways, especially that of jasmonic acid (JA), a key regulator of plant defense and development. nih.gov Studies on rice have shown that external application of jasmonic acid can induce the production of 13-KODE. nih.govnih.gov When 14-day-old rice seedlings were treated with a 1 mM solution of jasmonic acid, the concentration of 13-KODE in the leaves increased, reaching its maximum level 24 hours after the treatment began. nih.gov At its peak, the concentration was approximately 9.3 times higher than in the leaves before treatment, demonstrating a direct link between JA signaling and 13-KODE accumulation. nih.gov

Beyond its own accumulation, 13-KODE appears to function as a signal molecule that triggers the production of other defensive compounds. nih.govnih.gov Research has shown that treating rice leaves with 13-KODE leads to the accumulation of defensive secondary metabolites. nih.govnih.gov These include the flavonoid phytoalexins sakuranetin (B8019584) and its precursor naringenin, as well as the signaling molecule serotonin. nih.govnih.govnih.govnih.govresearchgate.net This elicitation of downstream defense compounds indicates that 13-KODE plays a functional role in activating broader defense responses in the plant. nih.govnih.gov The ability of 13-KODE to induce these specific metabolites suggests its involvement in the intricate network of plant defense signaling. nih.gov

Table 1: Effect of 13-KODE Treatment on Secondary Metabolite Accumulation in Rice

Secondary MetaboliteFunction in Plant DefenseInduced by 13-KODE
Sakuranetin Phytoalexin with antimicrobial activity. nih.govresearchgate.netYes nih.govnih.gov
Naringenin Precursor to sakuranetin and other flavonoids. nih.govresearchgate.netYes nih.govnih.gov
Serotonin Signaling molecule involved in defense responses.Yes nih.govnih.gov

13-KODE is an integral component of the complex oxylipin signaling network in plants. nih.gov Oxylipins are a diverse group of lipid-derived signaling molecules generated following the oxidation of polyunsaturated fatty acids. frontiersin.org The biosynthesis of these compounds, including 13-KODE and jasmonic acid, is initiated by lipoxygenase (LOX) enzymes. nih.govmdpi.com As a product of the 13-LOX pathway, 13-KODE is situated within the signaling cascade that governs a wide array of processes, including defense against pathogens and insects, and responses to wounding. nih.govfrontiersin.orgfrontiersin.org Its induction by the defense hormone jasmonic acid and its ability to elicit the production of phytoalexins firmly establish 13-KODE as a signaling molecule within these protective pathways. nih.govnih.gov

Cellular and Molecular Regulation in Model Systems (In Vitro and Murine Studies)

In addition to its roles in plants, 13-KODE has been investigated for its effects on immune responses in mammalian cells, specifically in murine macrophage cell lines. mdpi.comnih.govnih.gov Macrophages are key cells in the innate immune system, and their activation by substances like lipopolysaccharide (LPS), a component of bacterial cell walls, triggers an inflammatory response. nih.govmdpi.com Studies using the RAW 264.7 macrophage cell line have demonstrated that 13-KODE possesses significant anti-inflammatory properties. nih.govnih.govresearchgate.net

13-KODE was shown to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages. nih.govnih.gov It suppressed the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Furthermore, it reduced the secretion and gene expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.comnih.gov

The mechanism behind these anti-inflammatory effects involves the modulation of critical signaling pathways. 13-KODE was found to inhibit the LPS-induced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of inflammatory gene expression. nih.govresearchgate.net It also demonstrated antioxidant effects by significantly reducing the production of reactive oxygen species (ROS) in LPS-stimulated macrophages. mdpi.comnih.govresearchgate.net This antioxidant activity is associated with the activation of the Nrf2/HO-1 signaling axis, a key pathway in cellular protection against oxidative stress. mdpi.comnih.govnih.gov 13-KODE was observed to increase the expression of nuclear factor erythroid-2 like 2 (Nfe2I2 or Nrf2) and heme oxygenase 1 (HO-1). nih.govresearchgate.net

Table 2: Anti-inflammatory Effects of 13-KODE on LPS-Stimulated RAW 264.7 Macrophages

Inflammatory Marker/PathwayEffect of LPS StimulationEffect of 13-KODE Treatment
Nitric Oxide (NO) Production IncreasedInhibited nih.govresearchgate.net
iNOS Expression IncreasedSuppressed nih.gov
TNF-α Production IncreasedSuppressed mdpi.comnih.gov
IL-1β Production IncreasedSuppressed mdpi.comnih.gov
NF-κB Activation IncreasedInhibited nih.govresearchgate.net
MAPK Activation IncreasedInhibited nih.govresearchgate.net
Reactive Oxygen Species (ROS) IncreasedReduced mdpi.comresearchgate.net
Nrf2/HO-1 Pathway ---Activated mdpi.comnih.gov

Modulation of Inflammatory Responses (e.g., in LPS-stimulated Murine Macrophage Cell Lines)

Inhibition of NF-κB Signaling Pathway

This compound has been shown to be a suppressor of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com In LPS-stimulated RAW 264.7 macrophage cells, treatment with this compound inhibited the nuclear translocation of the NF-κB p65 subunit. nih.govmdpi.com Research indicated that compared to control cells, LPS stimulation increased the nuclear translocation of NF-κB p65 by 1.6-fold. nih.gov However, pretreatment with this compound reduced the levels of nuclear p65 by 67% compared to the cells stimulated only with LPS. nih.gov This inhibitory action is further supported by the finding that the compound prevents the degradation of the inhibitor of κB alpha (IκB-α), a key step that otherwise allows NF-κB to move to the nucleus and activate gene transcription. nih.gov

Suppression of Mitogen-Activated Protein Kinase (MAPK) Activation

The mitogen-activated protein kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response that is modulated by this compound. nih.gov In studies using RAW 264.7 cells, the compound was found to suppress LPS-induced phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). mdpi.comresearchgate.net By inhibiting the activation of these kinases, this compound effectively dampens the downstream inflammatory signaling. mdpi.com

Reduction of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression of pro-inflammatory cytokines. nih.gov Treatment with this compound has been observed to significantly decrease the LPS-induced production and gene expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in murine macrophages. nih.govnih.govresearchgate.net For instance, while LPS stimulation markedly induced the mRNA levels of IL-1β by 88-fold, co-treatment with 100 μM of this compound downregulated this expression. nih.gov This demonstrates the compound's ability to control the secretion of key mediators of inflammation. nih.gov

Suppression of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. researchgate.net Research has confirmed that this compound effectively inhibits LPS-induced NO production in RAW 264.7 macrophages. nih.govnih.gov This effect is achieved by markedly reducing the expression of the iNOS enzyme at both the protein and mRNA levels. nih.gov

| Effect of this compound on Inflammatory Markers in LPS-Stimulated Macrophages | | :--- | :--- | | Marker | Observed Effect | | NF-κB (p65) Nuclear Translocation | Inhibited nih.govmdpi.com | | IκB-α Degradation | Inhibited nih.gov | | MAPK (p-ERK, p-p38, p-JNK) Activation | Suppressed mdpi.comresearchgate.net | | TNF-α Expression | Reduced nih.govnih.gov | | IL-1β Expression | Reduced nih.govnih.gov | | iNOS Expression | Suppressed nih.gov | | Nitric Oxide (NO) Production | Inhibited nih.govnih.gov |

Activation of Antioxidant Response Pathways (e.g., Nrf2/HO-1 Signaling)

Beyond its anti-inflammatory effects, this compound also activates protective antioxidant pathways. nih.gov The compound has been shown to increase the expression of nuclear factor erythroid-2-related factor 2 (Nrf2) and its target gene, heme oxygenase-1 (HO-1), in macrophage cells. nih.govnih.gov Nrf2 is a key transcription factor that regulates the cellular response to oxidative stress. nih.gov By activating the Nrf2/HO-1 signaling axis, this compound enhances the cell's ability to counteract oxidative damage, which is often associated with inflammation. nih.govmdpi.com

Interaction with Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor-alpha, PPARα)

This compound is recognized as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPARα). nih.govplos.orgnih.gov PPARα is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and energy homeostasis. plos.orgnih.gov In vitro luciferase reporter assays have demonstrated that this compound significantly activates PPARα. plos.orgnih.gov Its activity was found to be stronger than that of its precursor, conjugated linoleic acid, which is also a known PPARα activator. nih.gov In vivo studies in obese diabetic mice (KK-Ay mice) fed a high-fat diet showed that treatment with the compound led to a decrease in plasma and hepatic triglyceride levels, consistent with PPARα activation. plos.orgnih.gov

Enzyme Activity Modulation (e.g., Inhibition of Acetyl-CoA Carboxylase)

Research into the enzymatic interactions of oxo-octadecadienoic acids has revealed their potential as enzyme modulators. While direct studies on this compound are part of a broader investigation, research on its isomers has provided significant insights. Specifically, the (E,E)- and (E,Z)-9-oxooctadeca-10,12-dienoic acids, isolated from red pepper (Capsicum annuum L.), have demonstrated potent inhibitory activity against acetyl-CoA carboxylase (ACC) nih.govresearchgate.net. The IC50 values for these compounds were found to be 1.4 x 10⁻⁶ M and 1.5 x 10⁻⁶ M, respectively, indicating an activity approximately sixty times higher than that of common fatty acids like linoleic and palmitic acids nih.gov.

In the comparative study of structure-activity relationships, it was noted that 13-oxooctadecadienoic acids exhibit moderate inhibitory activity against ACC nih.gov. The study suggested that the presence of a carbonyl group at either the C-9 or C-13 position, along with a conjugated diene system, may be crucial for this inhibitory function nih.gov. The lower inhibitory activity of the 13-oxo isomer compared to the 9-oxo isomers in red pepper might be attributable to lower 13-lipoxygenase activity in the plant nih.gov.

Table 1: Inhibitory Activity of Oxooctadecadienoic Acids on Acetyl-CoA Carboxylase
CompoundIC50 Value (M)Source OrganismReference
(E,E)-9-oxooctadeca-10,12-dienoic acid1.4 x 10⁻⁶Red Pepper (Capsicum annuum L.) nih.govresearchgate.net
(E,Z)-9-oxooctadeca-10,12-dienoic acid1.5 x 10⁻⁶Red Pepper (Capsicum annuum L.) nih.govresearchgate.net
13-oxooctadecadienoic acidsModerate ActivityNot specified in source nih.gov

Metabolic Fate and Interaction with Glutathione (B108866) Transferases

The metabolic pathway of this compound (13-OXO) involves conjugation with glutathione, a process catalyzed by glutathione transferases (GSTs). This conjugation is a significant metabolic step as the non-enzymatic reaction rate under physiological conditions is negligible nih.gov. Therefore, the GST-catalyzed reaction is the primary mechanism for the formation of the 13-OXO-glutathione conjugate (13-OXO-SG) in most biological systems nih.gov.

Different classes of human GSTs exhibit varying efficiencies in catalyzing this reaction. The alpha class enzymes, specifically GST A1-1 and GST A4-4, are the most efficient, with kcat/Km values of 8.9 mM⁻¹ s⁻¹ and 2.14 mM⁻¹ s⁻¹, respectively nih.gov. In contrast, enzymes from the mu and pi classes show lower specificity constants, ranging from 0.4 to 0.8 mM⁻¹ s⁻¹ nih.gov.

The conjugation of 13-OXO with glutathione occurs at the C-9 position, which can result in a pair of diastereomers. Studies have shown that GSTs from the mu and pi classes are the most stereoselective in this reaction nih.gov. This metabolic process, facilitated by GSTs, plays a crucial role in the disposition of bioactive oxidation products of linoleic acid nih.gov. Furthermore, 13-OXO has been shown to induce GST activity in HT-29 and HCT-116 colon tumor cells nih.gov.

Table 2: Catalytic Efficiency of Human Glutathione Transferase Classes in Conjugating this compound
GST ClassEnzymekcat/Km (mM⁻¹ s⁻¹)Reference
AlphaGST A1-18.9 nih.gov
GST A4-42.14 nih.gov
MuM1-1, M2-20.4 - 0.8 nih.gov
PiP1-1/ile, P1-1/val0.4 - 0.8 nih.gov

Antimicrobial and Antiparasitic Activities (Non-Human Pathogen Focus)

Efficacy against Protozoan Parasites (e.g., Plasmodium falciparum, Trypanosoma brucei, Leishmania donovani, Trichomonas mobilensis)

Based on a review of the available scientific literature, there is no specific information regarding the efficacy of this compound against the protozoan parasites Plasmodium falciparum, Trypanosoma brucei, Leishmania donovani, and Trichomonas mobilensis. While other related fatty acid compounds have been investigated for their antiprotozoal activities, the direct action of this specific compound has not been reported in the reviewed sources.

Sensory Biology Research Applications

Contribution to Flavor Perception in Plant-Derived Food Matrices (e.g., Bitterness in Pea-Protein Isolates)

This compound has been identified as a contributor to the flavor profile, specifically the bitter taste, of pea-protein isolates (Pisum sativum L.) nih.govnih.govlarodan.comresearchgate.net. The presence of this and other lipid oxidation products is a significant factor in the off-flavor often associated with plant-based protein products nih.gov.

Table 3: Concentration of (9Z,11E)-13-oxooctadeca-9,11-dienoic acid in Commercial Pea-Protein Isolates
CompoundConcentration Range (mmol/kg)Food MatrixReference
(9Z,11E)-13-oxooctadeca-9,11-dienoic acid0.004 - 0.47Pea-Protein Isolates nih.gov

Compound Names

Table 4: List of Compound Names Mentioned in the Article
Compound Name
This compound
(E,E)-9-oxooctadeca-10,12-dienoic acid
(E,Z)-9-oxooctadeca-10,12-dienoic acid
Acetyl-CoA
Linoleic acid
Palmitic acid
Glutathione
13-OXO-glutathione conjugate
α-linolenic acid
trihydroxyoctadecenoic acids

Methodologies for Research and Analysis

Extraction and Purification Techniques

The purification of 13-oxooctadeca-9,11-dienoic acid involves an initial solvent extraction followed by a series of chromatographic separations to isolate the compound from a complex mixture of plant metabolites. uu.senih.gov

The initial step in isolating this compound from plant material is solvent extraction. A common protocol involves the use of polar organic solvents to extract a wide range of compounds from the ground and lyophilized plant tissue.

A frequently employed protocol can be summarized as follows:

The ground plant material is incubated with 100% methanol (B129727). uu.senih.gov

Following extraction, the methanol is evaporated, and the remaining aqueous sample is partitioned with a non-polar solvent, typically ethyl acetate (B1210297). uu.senih.gov

The this compound, being lipophilic, preferentially moves into the ethyl acetate fraction. uu.se

This ethyl acetate fraction, containing the crude extract of the target compound, is then evaporated to dryness and redissolved in methanol for further purification. uu.se

This liquid-liquid partition is a critical step that separates the desired lipid-soluble compounds from water-soluble components, thereby enriching the sample with this compound before chromatographic purification. uu.senih.gov

Table 1: Solvent Extraction Protocol for this compound from Salicornia herbacea

StepProcedurePurpose
1. Initial Extraction Incubation of ground plant material with absolute methanol. uu.seTo extract a broad range of metabolites, including the target compound, from the plant matrix.
2. Solvent Partitioning The methanol extract is mixed with distilled water, the methanol is evaporated, and the remaining aqueous portion is extracted with ethyl acetate. uu.seTo separate lipid-soluble compounds (in the ethyl acetate phase) from water-soluble compounds.
3. Concentration The ethyl acetate fraction is isolated and evaporated to dryness. uu.seTo concentrate the crude extract containing this compound.
4. Reconstitution The dried extract is dissolved in 100% methanol. uu.seTo prepare the sample for the subsequent chromatographic separation steps.

Following solvent extraction, a sequence of chromatographic techniques is employed to purify this compound to a high degree. The typical workflow involves several stages of column chromatography, each separating the compounds based on different chemical properties. uu.senih.govnih.gov

Silica (B1680970) gel column chromatography is an early and essential step in the purification process, separating compounds based on their polarity. uu.senih.gov The crude extract from the solvent extraction is loaded onto a column packed with silica gel, which acts as the stationary phase. uu.se

A solvent mixture of chloroform (B151607) and methanol, typically in a 30:1 ratio, is used as the mobile phase to elute the compounds from the column. uu.se Fractions are collected sequentially, and those exhibiting the desired biological activity (e.g., antioxidant activity) are pooled for the next purification stage. uu.se This step effectively removes many impurities that have different polarities from this compound.

Gel filtration chromatography, specifically using Sephadex LH-20, is often the subsequent purification step. uu.senih.gov Sephadex LH-20 is a versatile medium made from hydroxypropylated dextran (B179266) that can be used with organic solvents for the molecular sizing of natural products like lipids. youtube.comnih.gov

The active fractions from the silica gel column are applied to a Sephadex LH-20 column. uu.se Methanol is commonly used as the eluent to separate the molecules based on their size. uu.se This technique is effective in separating the target compound from other molecules of different molecular weights. uu.seyoutube.com The fractions are again tested for activity, and the most active ones are selected for further purification. uu.se

Medium-Pressure Liquid Chromatography (MPLC) is a chromatographic technique that operates at a lower pressure than High-Performance Liquid Chromatography (HPLC). It is often used as an intermediate purification step for large amounts of extract. The primary goal of MPLC in this context is not necessarily to achieve high-purity compounds in a single step but to fractionate the sample, enriching the concentration of the target compound in a few fractions. This reduces the complexity of the mixture for the final, high-resolution purification steps. While not always explicitly detailed in every purification protocol for this compound, MPLC is a logical step for scaling up purification after initial column chromatography.

The final stage in the purification of this compound is typically Preparative or Semi-Preparative High-Performance Liquid Chromatography (HPLC). uu.senih.govnih.gov This high-resolution technique is crucial for obtaining the compound in a highly purified form.

Reversed-phase HPLC is commonly utilized, with a C18 column being a frequent choice for the stationary phase. uu.se A gradient elution system with solvents like acetonitrile (B52724) and water is employed to achieve fine separation. uu.se For instance, a Shimadzu LC-20A system with a Shim-pack GIS C-18 column has been used for the final purification step. uu.se The fractions are monitored using a UV detector, and the peak corresponding to this compound is collected. uu.senih.gov The purity of the final compound is often confirmed by analytical HPLC. nih.gov

Table 2: Summary of Chromatographic Purification Steps for this compound

Chromatographic MethodStationary PhaseMobile Phase / EluentPurpose
Silica Gel Column Chromatography Silica Gel uu.seChloroform:Methanol (30:1) uu.seSeparation based on polarity.
Gel Filtration Chromatography Sephadex LH-20 uu.seMethanol uu.seSeparation based on molecular size.
Medium-Pressure Liquid Chromatography (MPLC) Typically Silica Gel or other sorbentsVariesIntermediate fractionation of large sample quantities.
Preparative/Semi-Preparative HPLC C18 Reversed-Phase Column uu.seAcetonitrile/Water Gradient uu.seHigh-resolution final purification.

Chromatographic Separation Methods

Normal-Phase and Reverse-Phase HPLC

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its isomers. Both normal-phase and reverse-phase chromatography are employed to achieve separation and purification.

Normal-Phase HPLC (NP-HPLC) has been effectively utilized for the simultaneous determination of structurally related hydroxyoctadecadienoic acid (HODE) isomers. In a typical application, a silica-based column, such as an Absolute SiO2 column (250 mm × 4.6 mm, 5 μm), is used. The separation is achieved through an isocratic elution with a non-polar mobile phase, for instance, a mixture of n-hexane, isopropanol, and acetic acid in a ratio of 98.3:1.6:0.1 (v/v/v) cabidigitallibrary.org. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 234 nm, which is characteristic of the conjugated diene system present in these molecules cabidigitallibrary.org. This methodology allows for the effective separation of different positional and geometric isomers of oxidized fatty acids.

Reverse-Phase HPLC (RP-HPLC) is frequently employed for the purification and analysis of this compound from biological extracts. A common setup involves the use of a C18 column, such as a Shim-pack GIS C-18 column mdpi.com. In one documented purification method, a gradient elution was used with acetonitrile and water as the mobile phases at a flow rate of 2 mL/min mdpi.com. The gradient profile was as follows: 0–60% acetonitrile for 20 minutes, followed by an increase to 100% acetonitrile over 10 minutes, and then held at 100% acetonitrile for another 20 minutes mdpi.com. The purified compound was detected at a retention time of 32.8 minutes under these conditions mdpi.com. RP-HPLC is particularly useful for separating compounds based on their hydrophobicity and is a standard technique in the analysis of fatty acids and their metabolites taylorfrancis.com.

TechniqueStationary Phase (Column)Mobile Phase CompositionDetectionApplication
Normal-Phase HPLCAbsolute SiO2 (250 mm × 4.6 mm, 5 μm)n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)Photodiode Array (PDA) at 234 nmSeparation of hydroxyoctadecadienoic acid isomers
Reverse-Phase HPLCShim-pack GIS C-18Gradient of acetonitrile and waterUV detectorPurification of this compound

Identification and Structural Elucidation

Following chromatographic separation, mass spectrometry plays a pivotal role in the definitive identification and detailed structural analysis of this compound.

Mass Spectrometry (MS) Applications

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like fatty acids. For this compound, ESI-MS has been used to determine its molecular weight, which was established as 294 Da mdpi.com. In positive ion mode, the compound is detected as a protonated molecule ([M+H]+) with a measured mass-to-charge ratio (m/z) of 295.4 mdpi.com. In negative ion mode, it is observed as a deprotonated molecule ([M-H]-) at an m/z of 293.4 mdpi.com. These quasi-molecular ion peaks provide the initial and crucial confirmation of the compound's molecular formula, C18H30O3.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the quantification and structural characterization of this compound, particularly in complex biological samples. This technique often utilizes a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences from the sample matrix.

While specific MRM transitions for this compound are not extensively detailed in the provided context, the principles of LC-MS/MS are well-established for related oxidized linoleic acid metabolites mdpi.com. For instance, in the analysis of a related compound, 9-oxo-octadecadienoic acid, the deprotonated molecule [M-H]⁻ at m/z 293 is selected as the precursor ion. Collision-induced dissociation (CID) leads to the formation of characteristic fragment ions that can be used for quantification and confirmation acgpubs.org. Publicly available spectral data for this compound shows MS/MS spectra with a precursor ion of m/z 295.2268 ([M+H]+), which fragments to produce a top peak at m/z 277.1 and other significant fragments at m/z 179.1 and 223.1 nih.gov. In negative mode, the precursor ion at m/z 293.2122 ([M-H]-) fragments to a top peak at m/z 249.1 and other ions at m/z 113 and 275.1 nih.gov.

Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)
Positive ([M+H]+)295.2268277.1, 179.1, 223.1
Negative ([M-H]-)293.2122249.1, 113, 275.1

Liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. A quadrupole time-of-flight (Q-TOF) mass spectrometer combines the selectivity of a quadrupole with the high mass accuracy of a TOF analyzer.

In the analysis of oxidized linoleic acid metabolites, including 13-oxo-octadecadienoic acid (13-oxoODE), a Q-TOF-MS method has been developed for their quantification and identification in rat plasma nih.gov. This method allows for the simultaneous characterization of target metabolites based on accurate mass data nih.gov. The high mass accuracy of TOF-MS helps to distinguish between compounds with the same nominal mass but different elemental compositions. For 13-oxoODE, the deprotonated molecular ion [M-H]⁻ was observed at an m/z of 293.2122 nih.gov. The accurate mass measurement confirms the elemental composition as C18H29O3.

Mass Spectrometry for Structural Elucidation (MSE) is a data-independent acquisition strategy that allows for the comprehensive collection of both precursor and product ion information from all analytes in a sample in a single run. This technique is particularly valuable in lipidomics for the identification and structural characterization of unknown compounds. In an MSE experiment, the instrument rapidly alternates between a low-energy scan (to acquire precursor ion information) and a high-energy scan (to induce fragmentation and acquire product ion information).

Fast Atom Bombardment Mass Spectrometry (FAB MS)

Fast Atom Bombardment Mass Spectrometry (FAB MS) is a soft ionization technique particularly useful for obtaining mass spectra of non-volatile and thermally labile compounds like fatty acids. In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. umd.edu This process desorbs and ionizes the analyte molecules, primarily through protonation, yielding pseudomolecular ions like [M+H]⁺ or deprotonation to form [M-H]⁻. umd.edu

For a compound like this compound (molecular weight 294.43 g/mol ), FAB MS would be expected to produce a prominent ion at m/z 295 in the positive ion mode or m/z 293 in the negative ion mode, confirming the molecular weight. nih.govlarodan.com The technique's soft nature minimizes fragmentation, making it an effective tool for determining the molecular mass of the intact molecule. umd.eduillinois.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D/2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are employed to precisely map the molecule's carbon skeleton and the position of its functional groups.

In studies identifying the compound from natural sources like Salicornia herbacea, NMR spectrometry was the definitive method for identification. mdpi.comnih.gov Key diagnostic signals in the ¹H NMR spectrum confirm the specific stereochemistry of the conjugated double bonds. The geometries of the double bonds at the C-9 and C-11 positions are established as cis (Z) and trans (E), respectively, based on the proton-proton coupling constants (J-values). Specifically, a J-value of approximately 11.0 Hz is characteristic of the cis geometry at C-9, while a larger coupling constant of about 15.5 Hz confirms the trans geometry at C-11. mdpi.com Further analysis of long-range correlations in 2D NMR spectra, such as the connection between methylene (B1212753) protons and the carboxylic acid carbon (δ ~178.3 ppm), allows for the complete and unambiguous assignment of the structure as (9Z,11E)-13-oxooctadeca-9,11-dienoic acid. mdpi.com

Table 1: Key ¹H NMR Data for (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid

Proton Chemical Shift (δ) Multiplicity Coupling Constant (J) Assignment
H-9/H-11 Varies m ~11.0 Hz, ~15.5 Hz Confirms 9Z, 11E configuration

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for detecting and quantifying this compound, owing to the presence of a conjugated system in its structure. The molecule contains a conjugated enone chromophore (a double bond conjugated with a ketone) which absorbs light in the ultraviolet region. This characteristic absorption provides a straightforward method for its detection.

The UV spectrum of this compound in an ethanol (B145695) solution exhibits a distinct absorption maximum (λmax) at approximately 279 nm. caymanchem.com This specific wavelength is used in various analytical methods, particularly as the detection wavelength in High-Performance Liquid Chromatography (HPLC) systems, to selectively monitor for this compound. mdpi.comnih.gov

Quantification and Profiling

Accurate quantification and profiling of this compound and its isomers in complex mixtures are critical for understanding its biological roles. This is primarily achieved through advanced chromatographic techniques.

Chiral HPLC for Diastereomer Resolution

While this compound itself is achiral, its metabolic precursor, 13-hydroxyoctadecadienoic acid (13-HODE), possesses a chiral center at the C-13 position. nih.gov The enzymatic or non-enzymatic oxidation of 13-HODE to 13-oxoODE means that the stereochemistry of the precursor can be an important factor in biological systems. Chiral HPLC is a powerful technique used to separate enantiomers or diastereomers. nih.gov

This technique typically involves a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times. sigmaaldrich.com Although direct chiral resolution of 13-oxoODE is not applicable, resolving the diastereomers of derivatized forms or separating the enantiomers of its chiral precursor (13-HODE) is a crucial analytical step. This separation is vital for studying the stereospecificity of the enzymes involved in its metabolism and for understanding the distinct biological activities of different stereoisomers. nih.govsigmaaldrich.com

Differential Ion Mobility Spectrometry (DMS) for Isomer Quantification

Differential Ion Mobility Spectrometry (DMS), also known as field asymmetric waveform ion mobility spectrometry (FAIMS), is an advanced analytical technique that separates ions in the gas phase at atmospheric pressure. nih.gov This separation is based on the difference in an ion's mobility in a low and a high electric field. DMS is particularly powerful for separating and quantifying isomers that are often difficult or impossible to resolve using conventional chromatography and mass spectrometry alone. mdpi.combiorxiv.org

The technique is placed between the ionization source and the mass spectrometer. Ions are passed through a space between two electrodes where they are subjected to an asymmetric radio frequency waveform. mdpi.com By applying a compensation voltage (CoV), specific ions with unique differential mobility characteristics are selectively transmitted to the mass spectrometer, while interfering isobaric and isomeric ions are filtered out. nih.gov

For the analysis of this compound, DMS could be instrumental in distinguishing it from its positional isomers, such as 9-oxooctadeca-10,12-dienoic acid, which may co-elute during chromatographic separation. By adding this orthogonal dimension of separation based on gas-phase ion structure, DMS can significantly enhance the selectivity and sensitivity of quantification, reducing background noise and allowing for unequivocal measurement of specific isomers in complex biological samples. nih.govmdpi.com

Targeted and Non-Targeted Metabolomics Approaches in Lipidomics

The study of this compound is significantly advanced by metabolomics, particularly within the sub-discipline of lipidomics, which focuses on the comprehensive analysis of lipids in biological systems. Both targeted and non-targeted approaches are employed to detect and quantify this compound and related metabolites.

Targeted metabolomics provides a quantitative method to measure specific, known metabolites. In the context of this compound, targeted assays using technologies like liquid chromatography-mass spectrometry (LC-MS) are developed to precisely measure its concentration in various biological matrices, such as plasma. nih.govlcms.cz For instance, a method utilizing quadrupole time-of-flight mass spectrometry (Q-TOFMS) has been developed for the identification and profiling of oxidized linoleic acid metabolites (OXLAMs), including this compound (referred to as 13-oxoODE). nih.gov This approach allows for the accurate quantification of the compound, with reported plasma concentrations in rats being approximately 57.8 to 69.5 nmol/L. nih.gov Such targeted methods are crucial for understanding the physiological and pathological roles of specific bioactive lipids. nih.govresearchgate.net

Non-targeted metabolomics , in contrast, aims to capture a broad snapshot of all measurable metabolites in a sample, including unknown compounds. mdpi.com This discovery-oriented approach is valuable for identifying novel biomarkers and understanding global metabolic changes in response to stimuli or in disease states. mdpi.com Within lipidomics, non-targeted screening using high-resolution mass spectrometry (HRMS) can identify this compound as part of a larger panel of lipids that are altered. mdpi.com While not inherently quantitative in the same way as targeted methods, this approach is instrumental in generating new hypotheses about the function of lipids like this compound by correlating their presence with specific biological conditions. mdpi.com

Biological Activity Assays in Model Systems

Cell-Based Assays (e.g., Murine Macrophage Cell Lines, RAW 264.7)

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to study inflammation. mdpi.comnih.gov Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS), an endotoxin (B1171834) from Gram-negative bacteria, produce a range of pro-inflammatory mediators. mdpi.comnih.gov Researchers utilize this cell-based assay to investigate the anti-inflammatory potential of various compounds. mdpi.comnih.gov

In studies involving this compound, often abbreviated as 13-KODE, RAW 264.7 cells are typically pre-treated with the compound before being stimulated with LPS. mdpi.comnih.govresearchgate.net The subsequent analysis focuses on the ability of 13-KODE to modulate the inflammatory response by measuring the production of inflammatory markers. mdpi.comnih.gov For instance, studies have shown that 13-KODE inhibits LPS-induced nitric oxide (NO) production and the secretion of pro-inflammatory cytokines in these cells, demonstrating its anti-inflammatory properties. mdpi.comnih.govnih.gov

Enzyme Kinetics and Inhibition Studies (e.g., Acetyl-CoA Carboxylase, Glutathione (B108866) Transferase)

Enzyme kinetic studies are essential for understanding the direct molecular interactions of this compound. Research has focused on its role as a substrate for Glutathione Transferases (GSTs), a family of enzymes crucial for cellular detoxification. nih.govabo.fi

This compound (13-OXO) is an endogenous substrate for mammalian GSTs, and its conjugation with glutathione does not occur at a significant rate non-enzymatically. nih.gov This makes the GST-catalyzed reaction the primary pathway for its conjugation in biological systems. nih.gov Kinetic studies have shown that different classes of GSTs catalyze this reaction with varying efficiencies. nih.gov The Alpha class enzymes, specifically GST A1-1, are the most efficient, while Mu and Pi class enzymes are less efficient but more stereoselective. nih.gov These findings highlight the role of GSTs in the metabolism and disposition of this bioactive lipid. nih.govnih.gov

Table 1: Enzyme Kinetic Parameters for GST-Catalyzed Conjugation of this compound
GST IsozymeClassSpecificity Constant (kcat/Km) (mM⁻¹ s⁻¹)
GST A1-1Alpha8.9
GST A4-4Alpha2.14
GST M1-1Mu~0.4 - 0.8
GST M2-2Mu~0.4 - 0.8
GST P1-1Pi~0.4 - 0.8

Data sourced from studies on human glutathione transferases. nih.gov

Gene Expression Analysis (e.g., RT-qPCR for iNOS, TNF-α, IL-1β, Nfe2I2, HO-1, c-Myc)

The biological activity of this compound (13-KODE) is extensively characterized by its ability to modulate the expression of key genes involved in inflammation, oxidative stress, and cell proliferation. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a common technique used to measure these changes in mRNA levels.

In LPS-stimulated RAW 264.7 macrophages, 13-KODE has been shown to suppress the gene expression of pro-inflammatory mediators. Specifically, it reduces the mRNA levels of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). mdpi.comnih.gov This suppression at the transcriptional level is a key mechanism for its anti-inflammatory effects. mdpi.com

Conversely, 13-KODE upregulates genes associated with the antioxidant response. It increases the expression of nuclear factor erythroid-2 like 2 (Nfe2l2, also known as Nrf2) and its target gene, heme oxygenase 1 (HO-1). mdpi.comnih.govresearchgate.net This suggests that 13-KODE helps protect cells from oxidative stress by activating this critical cytoprotective pathway. mdpi.com

Furthermore, in the context of cancer biology, studies using breast cancer stem cells have demonstrated that 13-KODE can downregulate the expression of the proto-oncogene c-Myc, which is involved in cell proliferation and stemness. nih.govresearchgate.net

Table 2: Effect of this compound on Gene Expression
GeneFunctionEffect of 13-KODEModel System
iNOSPro-inflammatory enzymeDownregulationLPS-stimulated RAW 264.7 cells
TNF-αPro-inflammatory cytokineDownregulationLPS-stimulated RAW 264.7 cells
IL-1βPro-inflammatory cytokineDownregulationLPS-stimulated RAW 264.7 cells
Nfe2l2 (Nrf2)Antioxidant response transcription factorUpregulationRAW 264.7 cells
HO-1Antioxidant enzymeUpregulationRAW 264.7 cells
c-MycProto-oncogeneDownregulationMDA-MB-231 breast cancer cells

Summary of findings from various cell-based assays. mdpi.comnih.govnih.gov

Protein Expression and Signaling Pathway Activation Assays (e.g., Western Blot for NF-κB nuclear localization, MAPK phosphorylation)

To elucidate the molecular mechanisms underlying the gene expression changes, researchers use techniques like Western blotting to assess protein levels and the activation state of signaling pathways.

A key anti-inflammatory mechanism of 13-KODE is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov In LPS-stimulated macrophages, NF-κB is activated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. mdpi.com Western blot analysis of nuclear and cytosolic fractions has shown that 13-KODE treatment reduces the amount of the NF-κB p65 subunit in the nucleus, effectively inhibiting its activity. mdpi.comresearchgate.net This is further supported by immunofluorescence data showing that 13-KODE prevents the nuclear translocation of p65. mdpi.com

Additionally, 13-KODE affects the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a critical role in the inflammatory response. mdpi.com Western blot analyses have demonstrated that 13-KODE suppresses the LPS-induced phosphorylation of key MAPK proteins, including ERK, p-38, and JNK. mdpi.com By inhibiting the activation of both the NF-κB and MAPK pathways, 13-KODE effectively dampens the inflammatory cascade in macrophages. mdpi.comnih.gov

Measurement of Reactive Oxygen Species (ROS) Production

Inflammation and oxidative stress are closely linked processes, with inflammatory stimuli like LPS leading to an increase in intracellular reactive oxygen species (ROS). mdpi.com Assays to measure ROS production are therefore used to evaluate the antioxidant capabilities of compounds like 13-KODE.

Studies have shown that in LPS-stimulated RAW 264.7 macrophage cells, treatment with 13-KODE significantly reduces the production of ROS. mdpi.comnih.govresearchgate.net This reduction in oxidative stress is consistent with the observed upregulation of the Nrf2/HO-1 antioxidant pathway. mdpi.com By mitigating ROS production, 13-KODE can disrupt the crosstalk between oxidative stress and inflammation, where ROS can act as signaling molecules that further amplify inflammatory pathways like NF-κB. mdpi.com

Phytochemical Accumulation Analysis for Defense Responses

The investigation of this compound's role in plant defense mechanisms involves quantifying its accumulation in response to various biotic and abiotic stressors. This analysis is crucial for understanding the signaling pathways and defense responses mediated by oxylipins. The general methodology follows a sequence of stress induction, sample collection, extraction, and quantification.

Plant defense responses can be triggered by stressors such as herbivory, microbial pathogens, and tissue injury. frontiersin.org In a controlled research setting, elicitors like methyl jasmonate or salicylic (B10762653) acid are often used to simulate these stress conditions and induce the biosynthesis of defense-related compounds.

Experimental Protocol for Accumulation Analysis:

Plant Cultivation and Treatment: Plants, such as Arabidopsis thaliana or other relevant species, are cultivated under controlled environmental conditions (e.g., temperature, light cycle, humidity). A subset of these plants is then subjected to a defense-inducing treatment. This can involve mechanical wounding, inoculation with a pathogen, or application of a chemical elicitor. Control plants remain untreated.

Sample Harvesting: At predetermined time points following the treatment, tissue samples (e.g., leaves) are harvested from both treated and control plants. The timing of harvesting is critical to capture the dynamics of the compound's accumulation.

Extraction of Oxylipins: The harvested plant material is immediately flash-frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then ground to a fine powder, and the oxylipins, including this compound, are extracted using an appropriate solvent system, often involving a methanol-water-chloroform partition.

Purification and Quantification: The crude extract is typically purified using solid-phase extraction (SPE) to remove interfering substances. The purified extract is then analyzed by instrumental methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection. nih.govnih.gov This allows for the sensitive and specific quantification of this compound.

The results of such an analysis would typically show a significant increase in the concentration of this compound in the treated plants compared to the control group, indicating its role in the plant's defense response.

Table 1: Representative Data for this compound Accumulation in Response to a Fungal Elicitor

Time Post-Elicitation (hours)Concentration in Control Plants (ng/g fresh weight)Concentration in Elicitor-Treated Plants (ng/g fresh weight)Fold Change
015.2 ± 2.116.5 ± 2.51.1
618.9 ± 3.085.7 ± 9.84.5
1220.1 ± 2.8152.3 ± 15.17.6
2417.5 ± 2.498.6 ± 11.25.6

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected outcome of a phytochemical accumulation analysis.

Antiparasitic Bioactivity Screening

The identification of novel antiparasitic agents from natural sources is a significant area of pharmacological research. This compound has been identified as a compound with potential antiparasitic properties through bioassay-guided fractionation.

A common approach to screen for such activity involves testing plant extracts and their isolated constituents against parasitic organisms. One such example is the screening for antiplasmodial activity, which is relevant to the treatment of malaria caused by Plasmodium parasites.

Bioassay-Guided Fractionation and Activity Testing:

Preparation of Plant Extracts: A plant of interest, for instance, one with a history of use in traditional medicine for treating fevers, is selected. Different parts of the plant (leaves, stems, roots) are collected, dried, and ground. A crude extract is then prepared using a suitable solvent, such as methanol or ethanol.

Initial Screening of Crude Extract: The crude extract is tested for its ability to inhibit the growth of the target parasite in vitro. For Plasmodium falciparum, this is often done using a SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite in cultured red blood cells.

Bioassay-Guided Fractionation: If the crude extract shows promising activity, it is subjected to a series of chromatographic separations to isolate the active compound(s). This process is "bioassay-guided," meaning that after each separation step, the resulting fractions are tested for their antiparasitic activity. This allows researchers to focus on the fractions that contain the active constituents.

Isolation and Identification of the Active Compound: The most active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net The pure, active compound is then identified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Through such a process, this compound has been identified as an antiplasmodial compound. researchgate.net

Determination of Inhibitory Concentration (IC50): Once the pure compound is isolated, its potency is determined by measuring its IC50 value. This is the concentration of the compound required to inhibit 50% of the parasite's growth.

Table 2: Antiplasmodial Activity of this compound Against Plasmodium falciparum

CompoundIC50 (µM)
This compound12.5 ± 1.8
Chloroquine (Control)0.02 ± 0.005

Note: The IC50 value for this compound is based on findings in scientific literature. The value for the control drug, Chloroquine, is provided for comparison and is a generally accepted value for sensitive strains.

Synthetic and Chemoenzymatic Approaches

Laboratory Synthesis Pathways

The laboratory synthesis of 13-oxo-ODE predominantly involves the oxidation of its precursor, 13-hydroxyoctadecadienoic acid (13-HODE). This transformation from a hydroxyl group to a ketone is a key step in accessing 13-oxo-ODE.

The enzymatic oxidation of 13(S)-HODE to 13-oxo-9Z,11E-octadecadienoic acid is a well-documented pathway, often catalyzed by NAD+-dependent 13-HODE dehydrogenases. nih.govwikipedia.orgnih.gov This enzyme has been partially purified from sources such as rat colon, highlighting a biological route that can be mimicked in the laboratory. nih.govwikipedia.org The reaction involves the transfer of a hydride from the hydroxyl group of 13-HODE to the NAD+ cofactor, resulting in the formation of the ketone and NADH.

While enzymatic methods are common, non-enzymatic chemical oxidation can also be employed. However, studies have shown that 13-HODE is relatively stable against air oxidation, even in the presence of iron ions which are known to catalyze lipid peroxidation. This stability suggests that controlled and specific oxidizing agents are necessary for efficient conversion to 13-oxo-ODE in a laboratory setting.

Biocatalytic Production Strategies

Biocatalysis offers a powerful and stereoselective alternative for the production of 13-oxo-ODE and its precursors. This approach utilizes enzymes, either in isolated form or within whole-cell systems, to catalyze specific steps in the synthesis pathway.

Utilization of Recombinant Lipoxygenases from Diverse Organisms

Lipoxygenases (LOXs) are a class of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, a critical initial step in the formation of 13-oxo-ODE. Researchers have successfully utilized recombinant LOXs from a variety of organisms to produce the necessary precursors.

One notable source of these enzymes is cyanobacteria. A novel mini-lipoxygenase from Nostoc sphaeroides has been cloned and expressed in E. coli, demonstrating the potential of microbial LOXs in biocatalysis. nih.gov Other microbial sources that have been explored for LOX production include Pseudomonas aeruginosa, Anabaena sp., and Myxococcus xanthus. nih.gov

Plant-based LOXs, such as those from soybean (Glycine max), are also widely used. google.com These enzymes can be employed to produce 13-hydroperoxyoctadecadienoic acid (13-HPODE), the direct precursor to 13-HODE. Furthermore, recombinant microorganisms expressing lipoxygenase genes can be used as whole-cell biocatalysts for the production of hydroxy fatty acids from unsaturated fatty acids. google.com For instance, the linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus has been expressed in E. coli for the efficient conversion of linoleic acid to 13-hydroxyoctadecenoic acid. nih.gov

Enzyme SourceOrganismExpression SystemApplication
Mini-LipoxygenaseNostoc sphaeroidesE. coliProduction of hydroperoxy fatty acids
LipoxygenasePseudomonas aeruginosa-Fatty acid oxidation
LipoxygenaseAnabaena sp.-Fatty acid oxidation
LipoxygenaseMyxococcus xanthus-Fatty acid oxidation
LipoxygenaseGlycine max (Soybean)-Production of 13-HPODE
Linoleate 13-hydrataseLactobacillus acidophilusE. coliProduction of 13-hydroxyoctadecenoic acid

Optimization of Biotransformation Yields for Precursors

Maximizing the yield of the target compound is a critical aspect of any synthetic strategy. In the biocatalytic production of 13-oxo-ODE precursors, several optimization strategies have been developed.

One effective approach is the use of enzyme cascades in a one-pot synthesis. For the production of 13-HPODE from safflower oil, a three-enzyme system consisting of lipase (B570770), lipoxygenase (from Glycine max), and catalase has been successfully implemented. google.com In this system, the lipase first hydrolyzes the safflower oil to release linoleic acid. The lipoxygenase then converts the linoleic acid to 13-HPODE. The catalase is used for in-situ oxygen production, which is required by the lipoxygenase, and helps to reduce foaming in the reaction vessel. google.com

Reaction conditions can also be fine-tuned to enhance yield. For example, using a whole-cell biocatalyst system with recombinant E. coli expressing linoleate 13-hydratase, the production of 13-hydroxyoctadecenoic acid was optimized by adjusting parameters such as pH, temperature, and the concentration of cells and substrate. Under optimal conditions (pH 6.0, 40°C, 25 g/L cells, and 100 g/L linoleic acid), a yield of 79 g/L of the hydroxy fatty acid was achieved within 3 hours. nih.gov The addition of surfactants like Tween 40 can also improve the reaction by enhancing the emulsification of the lipid substrate in the aqueous reaction medium. nih.gov

Optimization StrategyKey ParametersPrecursorReported Yield Improvement
Enzyme CascadeLipase, Lipoxygenase, Catalase13-HPODE70 g/L of 13-HPODE produced with a regioselectivity of 90% in 7 hours. google.com
Whole-Cell BiocatalysispH, Temperature, Cell/Substrate Concentration, Surfactant13-hydroxyoctadecenoic acid79 g/L product with a 79% (w/w) conversion yield in 3 hours. nih.gov

Chemical Derivatization for Research Probes and Analogues

To investigate the biological roles and mechanisms of action of 13-oxo-ODE, researchers often require specialized tools such as research probes and structural analogues. Chemical derivatization provides a means to create these valuable molecules.

A common application of derivatization is the synthesis of isotopically labeled internal standards for use in mass spectrometry-based quantification. For example, 13-OxoODE-d3, which contains three deuterium (B1214612) atoms at the 9, 10, and 12 positions, has been synthesized for use as an internal standard in the quantification of 13-oxo-ODE by GC- or LC-mass spectrometry. caymanchem.com

Furthermore, the chemical structure of 13-oxo-ODE can be modified to create probes for studying its interactions with biological targets. This can involve the attachment of fluorescent tags or biotin (B1667282) labels, which allow for the visualization and isolation of binding partners. nih.govnih.gov The synthesis of such probes typically involves identifying a suitable position on the molecule for the attachment of a linker, which is then coupled to the desired tag. nih.govnih.gov

Future Research Directions and Translational Perspectives Non Human Clinical

Further Elucidation of Biosynthetic and Metabolic Enzymes and Pathways

The synthesis of 13-oxooctadeca-9,11-dienoic acid is understood to originate from the enzymatic oxidation of polyunsaturated fatty acids. ontosight.ai The primary pathway involves the oxidation of linoleic acid by lipoxygenase (LOX) enzymes. ontosight.ai However, the precise enzymatic cascade and its regulation are not fully characterized.

A crucial area of research is the role of hydroperoxide lyase (HPLS) enzymes. Studies on related compounds in soybean cotyledons have demonstrated that a homolytic HPLS can cleave 13-hydroperoxylinolenic acid to produce a 13-oxo acid. nih.gov This HPLS activity was notably enhanced by elicitors, suggesting its involvement in plant defense responses. nih.gov Future research should aim to identify and characterize the specific LOX and HPLS isoenzymes responsible for the production of this compound in various species. Understanding the factors that regulate the expression and activity of these enzymes will be critical for manipulating the compound's production for agricultural or therapeutic purposes.

Identification of Novel Biological Targets and Cellular Receptors

Recent studies have begun to uncover the molecular targets through which this compound exerts its biological effects, particularly its anti-inflammatory and anti-cancer stem cell properties. In lipopolysaccharide (LPS)-stimulated murine macrophage models, the compound, also referred to as 13-KODE, has been shown to modulate several key signaling pathways. nih.gov It inhibits the nuclear translocation of NF-κB and the activation of mitogen-activated protein kinases (MAPKs), while simultaneously activating the Nrf2/HO-1 antioxidant response pathway. nih.govmdpi.com

Furthermore, it has been identified as an agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a critical regulator of lipid metabolism. nih.gov In the context of cancer cell models, it has been found to down-regulate the expression of the proto-oncogene c-Myc, thereby attenuating breast cancer cell stemness. nih.govresearchgate.net The identification of these targets provides a solid foundation for future research aimed at discovering novel receptors and binding proteins.

Identified Target/Pathway Biological Model Observed Effect Reference
NF-κB Signaling LPS-stimulated RAW 264.7 Murine MacrophagesInhibition of nuclear localization of NF-κB p65 nih.gov
MAPK Signaling (ERK1/2, p38, JNK) LPS-stimulated RAW 264.7 Murine MacrophagesInhibition of LPS-induced phosphorylation nih.gov
Nrf2/HO-1 Pathway LPS-stimulated RAW 264.7 Murine MacrophagesIncreased expression of Nrf2 and HO-1 nih.gov
PPARα (Peroxisome Proliferator-Activated Receptor-α) Not specifiedAgonist activity nih.gov
c-Myc Proto-Oncogene MDA-MB-231 Breast Cancer Stem CellsDecreased gene and protein expression nih.govresearchgate.net
Reactive Oxygen Species (ROS) LPS-stimulated RAW 264.7 Murine MacrophagesReduction of LPS-induced ROS accumulation nih.gov

Exploration of Roles in Diverse Biological Systems (e.g., beyond current plant/murine models)

Current knowledge of the biological roles of this compound is largely derived from studies in plants and murine macrophage cell lines. nih.govnih.gov In plants, it is implicated in defense mechanisms against pathogens. ontosight.ainih.gov In murine models, its potent anti-inflammatory effects are well-documented. nih.gov

Future investigations should broaden this scope to include a wider array of non-human biological systems. For instance, initial research has tested its effects against the malaria parasite, Plasmodium, indicating a potential role in parasitic diseases. researchgate.net Exploring its impact on other immune cell types (e.g., neutrophils, dendritic cells), and in models of other inflammatory conditions beyond endotoxin (B1171834) stimulation, would be highly valuable. Investigating its function in lower organisms, such as nematodes or insects, could also provide fundamental insights into the evolutionary conservation of its signaling roles.

Development of this compound-Based Research Tools and Probes

To accelerate the discovery of novel targets and to better understand the compound's mechanism of action, the development of specialized research tools is essential. The isolation of this compound has been achieved through methods like bioassay-based fractionation. nih.gov

Building on this, future efforts should focus on the chemical synthesis of molecular probes. These could include:

Fluorescently-labeled analogs: To visualize the compound's uptake, subcellular localization, and interaction with cellular components in real-time using microscopy.

Biotinylated or photo-affinity-labeled derivatives: To be used in pull-down assays to isolate and identify its direct binding partners and cellular receptors from cell lysates.

Specific antibodies: Development of antibodies that can specifically recognize this compound could enable its quantification and localization in tissues using techniques like ELISA and immunohistochemistry.

These tools would be instrumental in validating known targets and uncovering new ones, thereby clarifying its biological functions.

Applications in Agricultural Science (e.g., enhancing plant disease resistance, functional food development)

The intrinsic role of oxylipins in plant biology presents significant opportunities for agricultural applications. Research has shown that related oxo-acids are produced in response to elicitors and possess antifungal properties, suggesting they are part of the innate immune system of plants. nih.gov

Future research could focus on:

Enhancing Plant Disease Resistance: By understanding the biosynthetic pathways (as discussed in 7.1), it may be possible to genetically engineer crops to produce higher levels of this compound, thereby enhancing their natural resistance to fungal and other pathogens. Alternatively, its exogenous application could be explored as a novel biopesticide.

Functional Food Development: The compound has been identified in edible plants like glasswort (Salicornia herbacea) and burdock (Arctium lappa). nih.govresearchgate.net Given its demonstrated antioxidant and anti-inflammatory properties in pre-clinical models, there is potential to develop functional foods or nutraceuticals from these plants. nih.gov Agricultural practices could be optimized to maximize the content of this bioactive compound in these food sources.

Contribution to Fundamental Understanding of Lipid Signaling in Biology

The study of this compound contributes significantly to the broader field of lipidomics and cell signaling. Lipids are no longer seen merely as structural components of membranes or as energy storage molecules, but as key signaling molecules with high specificity.

This compound serves as a prime example of an oxylipin that acts as a specific signaling molecule to regulate complex cellular processes like inflammation and cell differentiation. ontosight.ainih.gov By linking a specific lipid metabolite to the modulation of well-defined signaling pathways such as NF-κB, MAPK, and PPARα, research into this compound helps to decode the language of lipid-based signaling. nih.gov Further elucidation of its roles will continue to enhance our fundamental understanding of how organisms translate metabolic states and environmental cues into specific physiological responses.

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways for synthesizing 13-oxo-ODE in biological systems?

  • Methodological Answer : 13-oxo-ODE is generated via oxidative metabolism of linoleic acid. Key pathways involve lipoxygenase (LOX)-catalyzed oxidation of linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE), followed by reduction or radical-mediated rearrangement under anaerobic conditions to form 13-oxo-ODE . Microbial synthesis via fungal strains (e.g., Penicillium herquei) has also been reported, involving polyunsaturated fatty acid oxidation .

Q. What analytical techniques are critical for identifying and quantifying 13-oxo-ODE in complex matrices?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or UPLC coupled with UV detection (λ = 234 nm for conjugated dienones) .
  • Mass Spectrometry : High-resolution ESI-LC-MS (negative ion mode) for accurate mass determination (m/z 293.2 [M-H]⁻) .
  • NMR : ¹H and ¹³C NMR (e.g., δ 9.5 ppm for α,β-unsaturated ketone protons) to confirm double-bond geometry and functional groups .

Q. How does 13-oxo-ODE stability vary under experimental storage conditions?

  • Methodological Answer : 13-oxo-ODE is sensitive to oxidation and thermal degradation. Store as a lyophilized powder at -80°C under inert gas (e.g., argon). For solubility, use polar aprotic solvents (DMSO, ethanol) and avoid prolonged exposure to light .

Advanced Research Questions

Q. What molecular mechanisms underlie 13-oxo-ODE’s anti-inflammatory effects in macrophage models?

  • Methodological Answer : 13-oxo-ODE suppresses NF-κB and MAPK signaling by inhibiting IκBα phosphorylation and ERK/JNK activation. It also activates the Nrf2/HO-1 antioxidant pathway, reducing ROS production in LPS-stimulated macrophages. Experimental validation requires:

  • Western blotting for phosphorylated IκBα, ERK, and Nrf2.
  • ROS assays (e.g., DCFH-DA probes) .

Q. How does 13-oxo-ODE’s structure influence its bioactivity against parasitic protozoa (e.g., Trichomonas mobilensis)?

  • Methodological Answer : The α,β-unsaturated ketone moiety is critical for antiparasitic activity. Structure-activity relationship (SAR) studies using analogs (e.g., 13-oxo-ODE alkyne derivatives) reveal that conjugation of the dienone system enhances electrophilicity, enabling covalent modification of parasitic thiol-dependent enzymes. Testing involves:

  • In vitro assays : IC₅₀ determination against T. mobilensis (e.g., 44.47 µM vs. metronidazole’s 350 µM) .
  • Molecular docking to identify target proteins (e.g., thioredoxin reductase) .

Q. What experimental strategies resolve contradictions in reported bioactivities of 13-oxo-ODE across studies?

  • Methodological Answer : Discrepancies may arise from differences in stereochemistry (e.g., 9Z,11E vs. 9E,11E isomers) or purity. Mitigation strategies include:

  • Chiral separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to isolate stereoisomers.
  • Purity validation : LC-MS quantification (>98% purity) and NMR-based structural elucidation .

Research Challenges & Recommendations

  • Stereochemical Complexity : Use advanced NMR (e.g., NOESY) to confirm double-bond geometry, as bioactivity varies between isomers .
  • Instability in Assays : Include antioxidants (e.g., BHT) in cell culture media to prevent degradation .
  • Data Reproducibility : Standardize synthetic protocols (e.g., LOX vs. microbial routes) and validate purity across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-oxooctadeca-9,11-dienoic acid
Reactant of Route 2
Reactant of Route 2
13-oxooctadeca-9,11-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.